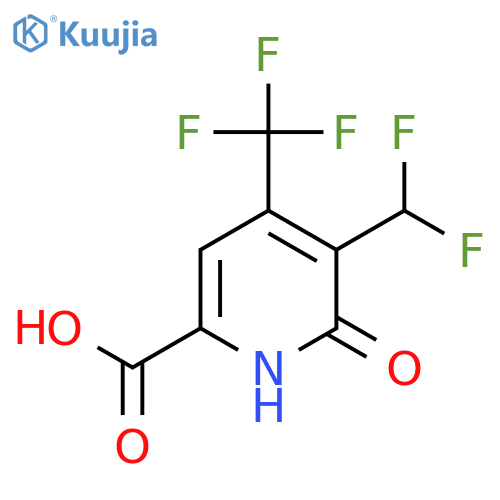

Cas no 1805610-62-1 (3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid)

1805610-62-1 structure

商品名:3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid

CAS番号:1805610-62-1

MF:C8H4F5NO3

メガワット:257.114279747009

CID:4891850

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid

-

- インチ: 1S/C8H4F5NO3/c9-5(10)4-2(8(11,12)13)1-3(7(16)17)14-6(4)15/h1,5H,(H,14,15)(H,16,17)

- InChIKey: VOZHHJNHWDMVNX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=O)O)NC(C=1C(F)F)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 435

- トポロジー分子極性表面積: 66.4

- 疎水性パラメータ計算基準値(XlogP): 1

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024523-500mg |

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |

1805610-62-1 | 95% | 500mg |

$1,735.55 | 2022-04-01 | |

| Alichem | A029024523-250mg |

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |

1805610-62-1 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029024523-1g |

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid |

1805610-62-1 | 95% | 1g |

$2,750.25 | 2022-04-01 |

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

4. Book reviews

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

1805610-62-1 (3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量